molecular formula C14H17N3O4 B2533280 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)nicotinamide CAS No. 2034391-90-5

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)nicotinamide

Cat. No.: B2533280
CAS No.: 2034391-90-5
M. Wt: 291.307
InChI Key: QSHCGPKRRUFQAW-UHFFFAOYSA-N
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Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a nicotinamide moiety linked to a 2,5-dioxopyrrolidin-1-yl group through an ethoxyethyl chain, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)nicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)nicotinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of nicotinamide with 2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl bromide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs. Additionally, purification techniques such as recrystallization and chromatography are used to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)nicotinamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl chain, where nucleophiles replace the existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines

Mechanism of Action

The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The nicotinamide moiety is known to influence cellular processes by modulating the activity of enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs). These interactions can lead to changes in gene expression, DNA repair, and cellular metabolism, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simpler analog that lacks the 2,5-dioxopyrrolidin-1-yl group but shares the nicotinamide core.

    2,5-Dioxopyrrolidin-1-yl derivatives: Compounds that contain the 2,5-dioxopyrrolidin-1-yl group but differ in the attached functional groups.

Uniqueness

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)nicotinamide is unique due to its combination of the nicotinamide and 2,5-dioxopyrrolidin-1-yl moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and interactions compared to its simpler analogs.

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c18-12-3-4-13(19)17(12)7-9-21-8-6-16-14(20)11-2-1-5-15-10-11/h1-2,5,10H,3-4,6-9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHCGPKRRUFQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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